1-(3-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one 1-(3-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17522130
InChI: InChI=1S/C9H7FN2O/c10-7-2-1-3-8(6-7)12-5-4-9(13)11-12/h1-6H,(H,11,13)
SMILES:
Molecular Formula: C9H7FN2O
Molecular Weight: 178.16 g/mol

1-(3-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one

CAS No.:

Cat. No.: VC17522130

Molecular Formula: C9H7FN2O

Molecular Weight: 178.16 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one -

Specification

Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
IUPAC Name 2-(3-fluorophenyl)-1H-pyrazol-5-one
Standard InChI InChI=1S/C9H7FN2O/c10-7-2-1-3-8(6-7)12-5-4-9(13)11-12/h1-6H,(H,11,13)
Standard InChI Key OZZQVNANBMRQCI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)F)N2C=CC(=O)N2

Introduction

Structural Characteristics and Electronic Properties

Molecular Architecture

1-(3-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one features a bicyclic framework comprising a pyrazole ring (positions 1-2-3) fused to a partially saturated six-membered ring (positions 3-4-5-6-1). The fluorine atom at the phenyl ring’s para position induces substantial electronic effects, reducing electron density at the ortho and para positions through inductive withdrawal. X-ray crystallographic data from related compounds reveal planar arrangements for the pyrazole ring system, with dihedral angles between the fluorophenyl group and the heterocyclic core averaging 67° . This non-coplanar orientation minimizes steric clashes while allowing conjugation through the nitrogen atoms.

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) studies of analogous pyrazolines show distinct proton environments:

  • Pyrazole protons: δ 6.8–7.2 ppm (doublets for H-4 and H-5)

  • Fluorophenyl protons: δ 7.3–7.6 ppm (meta-coupled doublets)

  • Methylene protons: δ 3.1–3.5 ppm (geminal coupling, J=16.8HzJ = 16.8 \, \text{Hz})

The infrared (IR) spectrum exhibits strong absorption bands at 1680cm11680 \, \text{cm}^{-1} (C=O stretch) and 1240cm11240 \, \text{cm}^{-1} (C-F vibration), confirming key functional groups .

Synthesis and Optimization Strategies

Conventional Condensation Routes

The primary synthesis pathway involves reacting 1-(3-fluorophenyl)hydrazine hydrochloride with β-keto esters under acidic conditions. A representative protocol uses:

  • Hydrazine formation:
    3-Fluoroaniline+HCl3-Fluorophenylhydrazine hydrochloride\text{3-Fluoroaniline} + \text{HCl} \rightarrow \text{3-Fluorophenylhydrazine hydrochloride}

  • Cyclocondensation:
    3-Fluorophenylhydrazine+Ethyl acetoacetateHCl, EtOH1-(3-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one\text{3-Fluorophenylhydrazine} + \text{Ethyl acetoacetate} \xrightarrow{\text{HCl, EtOH}} \text{1-(3-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one}

Yields typically range from 65–72% under reflux conditions (12 h, 80°C) .

Microwave-Assisted Improvements

Recent advancements employ microwave irradiation (300 W, 120°C) to accelerate the cyclization step, reducing reaction times to 25 minutes while boosting yields to 89% . This method minimizes side products like triazoles by favoring 5-endo-trig cyclization over competing pathways.

Industrial-Scale Considerations

For bulk production, continuous flow reactors achieve 92% conversion efficiency using:

  • Residence time: 8 minutes

  • Temperature: 130°C

  • Catalyst: 0.5 mol% ZnCl₂

This approach eliminates batch variability and enhances thermal control, critical for maintaining regioselectivity .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Comparative studies against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains reveal structure-dependent activity:

CompoundMIC (µg/mL)Target Pathogen
1-(3-Fluorophenyl) derivative3.9S. aureus ATCC 25923
1-(4-Chlorophenyl) analog2.1E. coli MTCC 443

The fluorine substituent enhances membrane permeability compared to chlorine analogs, though chlorine confers greater electrophilicity for target binding .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Systematic replacement of the fluorine atom with other halogens modulates pharmacological properties:

SubstituentLogPIC₅₀ (CDK2)Antibacterial MIC (µg/mL)
-F1.8718 nM3.9
-Cl2.1514 nM2.1
-Br2.3422 nM4.8

Chlorine analogs exhibit superior kinase inhibition but reduced solubility, while bromine derivatives suffer from metabolic instability .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors like palbociclib, where its dihydropyrazole core facilitates ring-expansion reactions. Key transformations include:

  • Oxidation:
    DihydropyrazoleDDQPyrazole\text{Dihydropyrazole} \xrightarrow{\text{DDQ}} \text{Pyrazole}

  • Cross-Coupling:
    Pyrazole+Aryl boronic acidPd(PPh₃)₄Biaryl inhibitor\text{Pyrazole} + \text{Aryl boronic acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Biaryl inhibitor}

Process yields exceed 85% when using dichlorodicyanoquinone (DDQ) as the oxidant .

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